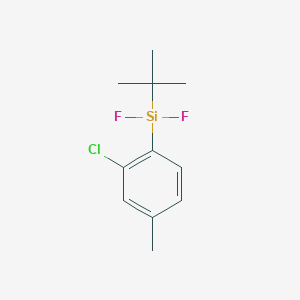
tert-Butyl(2-chloro-4-methylphenyl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is an organosilicon compound that features a tert-butyl group, a chloromethylphenyl group, and two fluorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(2-chloro-4-methylphenyl)silane with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-chloro-4-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding silanol and hydrogen fluoride.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include tert-butyl(2-amino-4-methylphenyl)difluorosilane, tert-butyl(2-alkoxy-4-methylphenyl)difluorosilane, etc.
Hydrolysis: The major products are tert-butyl(2-chloro-4-methylphenyl)silanol and hydrogen fluoride.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is used as a building block for the preparation of more complex organosilicon compounds
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty polymers and materials. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations. The presence of the difluorosilyl group allows for unique reactivity patterns, such as the formation of strong Si-F bonds. These bonds can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(2-chloro-4-methylphenyl)silane: Lacks the fluorine atoms, resulting in different reactivity and applications.
tert-Butyl(2-chloro-4-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can further enhance its stability and reactivity.
tert-Butyl(2-chloro-4-methylphenyl)dimethylsilane: Contains methyl groups instead of fluorine, leading to different chemical properties.
Uniqueness
tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is unique due to the presence of the difluorosilyl group, which imparts distinct chemical properties. The combination of the tert-butyl group, chloromethylphenyl group, and difluorosilyl group makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
647842-32-8 |
|---|---|
Molecular Formula |
C11H15ClF2Si |
Molecular Weight |
248.77 g/mol |
IUPAC Name |
tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
WIUQUHCSHHXREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


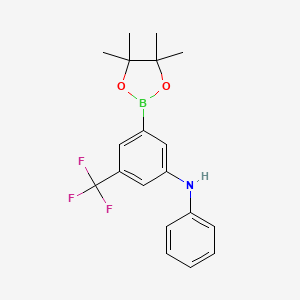
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
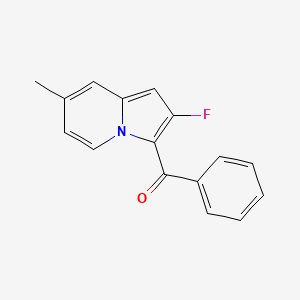
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
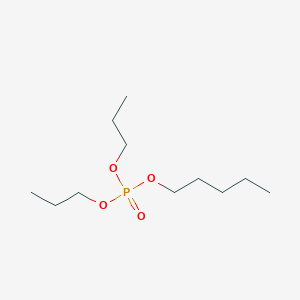
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)

dimethylsilane](/img/structure/B12603430.png)
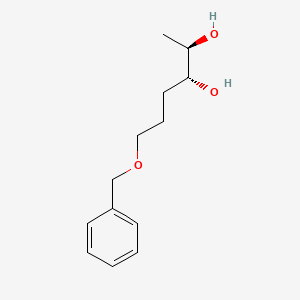
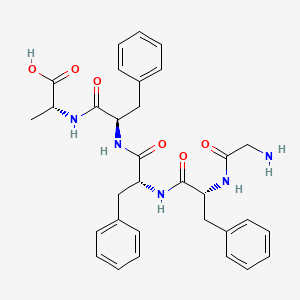
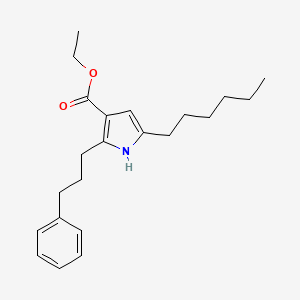
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
